Cas no 21557-13-1 (1-(4-phenylpiperazin-1-yl)ethanone)

1-(4-phenylpiperazin-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-phenylpiperazin-1-yl)ethanone
- 1-Acetyl-4-benzyl-piperazin
- 1-Acetyl-4-phenylhexahydropyrazin
- 1-Acetyl-4-phenyl-piperazin
- 1-Acetyl-4-phenylpiperazine
- N-acetyl-N'-phenylpiperazine
- N-Phenyl-N'-acetyl-piperazin
- Maybridge3_004563
- IDI1_015950
- CHEBI:195091
- DTXSID80276842
- SCHEMBL4670098
- 8RS
- 1-(4-phenylpiperazin-1-yl)ethan-1-one
- Oprea1_755173
- FT-0716090
- Oprea1_452639
- YFBOBXSXWBMZCY-UHFFFAOYSA-N
- 1-Acetyl-4-phenylpiperazine #
- 21557-13-1
- AKOS003744392
- Z27769921
- 1-(4-phenylpiperazino)ethan-1-one
- MFCD00100137
- Ethanone, 1-(4-phenyl-1-piperazinyl)-
- GS-0403
- HMS1443P09
- STK050639
- DB-066552
-
- MDL: MFCD00100137
- Inchi: InChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
- InChI Key: YFBOBXSXWBMZCY-UHFFFAOYSA-N
- SMILES: CC(=O)N1CCN(CC1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 204.12600
- Monoisotopic Mass: 204.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- Density: 1.11
- Melting Point: 96-96 ºC
- Boiling Point: 347-347ºC
- Flash Point: 171 ºC
- Refractive Index: 1.556
- PSA: 23.55000
- LogP: 1.35800
1-(4-phenylpiperazin-1-yl)ethanone Security Information
1-(4-phenylpiperazin-1-yl)ethanone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-phenylpiperazin-1-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-0403-1MG |
1-(4-phenylpiperazin-1-yl)ethan-1-one |
21557-13-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
abcr | AB481441-250 mg |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 250MG |
€457.90 | 2023-04-20 | ||
abcr | AB481441-1 g |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 1g |
€1,062.20 | 2023-04-20 | ||
eNovation Chemicals LLC | Y1242085-1g |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 95% | 1g |
$1100 | 2024-06-07 | |
eNovation Chemicals LLC | Y1242085-1g |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 95% | 1g |
$1100 | 2025-02-19 | |
eNovation Chemicals LLC | Y1242085-1g |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 95% | 1g |
$1100 | 2025-02-25 | |
Key Organics Ltd | GS-0403-50MG |
1-(4-phenylpiperazin-1-yl)ethan-1-one |
21557-13-1 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | GS-0403-5MG |
1-(4-phenylpiperazin-1-yl)ethan-1-one |
21557-13-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB481441-1g |
1-(4-Phenylpiperazin-1-yl)ethanone; . |
21557-13-1 | 1g |
€1078.70 | 2025-02-21 | ||
eNovation Chemicals LLC | Y1242085-250mg |
1-(4-Phenylpiperazin-1-yl)ethanone |
21557-13-1 | 95% | 250mg |
$495 | 2025-02-25 |
1-(4-phenylpiperazin-1-yl)ethanone Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on 1-(4-phenylpiperazin-1-yl)ethanone
Introduction to 1-(4-Phenylpiperazin-1-yl)ethanone (CAS No. 21557-13-1)
1-(4-Phenylpiperazin-1-yl)ethanone, also known by its CAS number 21557-13-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a phenyl group, making it a versatile molecule with potential applications in various therapeutic areas.
The chemical formula of 1-(4-Phenylpiperazin-1-yl)ethanone is C12H15N3O, and it has a molecular weight of 209.26 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for use in laboratory research and pharmaceutical development.
In recent years, 1-(4-Phenylpiperazin-1-yl)ethanone has been the subject of numerous studies due to its potential as a lead compound for the development of new drugs. One of the key areas of interest is its activity as a serotonin receptor agonist. Serotonin receptors play a crucial role in regulating various physiological processes, including mood, appetite, and sleep. Therefore, compounds that can modulate these receptors have significant therapeutic potential.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the pharmacological properties of 1-(4-Phenylpiperazin-1-yl)ethanone. The researchers found that the compound exhibited high affinity for serotonin 5-HT2A receptors, which are implicated in conditions such as schizophrenia and depression. This finding suggests that 1-(4-Phenylpiperazin-1-yl)ethanone could be a valuable starting point for the development of novel antipsychotic and antidepressant medications.
Beyond its potential as a serotonin receptor agonist, 1-(4-Phenylpiperazin-1-yl)ethanone has also shown promise in other therapeutic areas. For instance, a study published in the Bioorganic & Medicinal Chemistry Letters in 2023 explored the compound's effects on dopaminergic neurotransmission. The results indicated that 1-(4-Phenylpiperazin-1-yl)ethanone could modulate dopamine release, which is relevant to conditions such as Parkinson's disease and addiction.
The safety profile of 1-(4-Phenylpiperazin-1-yl)ethanone has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and efficacy in humans.
In addition to its potential therapeutic applications, 1-(4-Phenylpiperazin-1-yl)ethanone has been used as a tool compound in academic research to investigate the mechanisms underlying various biological processes. Its ability to selectively bind to specific receptors makes it an invaluable tool for elucidating the roles of these receptors in health and disease.
The synthesis of 1-(4-Phenylpiperazin-1-yl)ethanone has been well-documented in the literature. A common synthetic route involves the reaction of 4-fluorobenzaldehyde with piperazine followed by acetylation with acetic anhydride. This method yields high purity product with good yields, making it suitable for large-scale production.
In conclusion, 1-(4-Phenylpiperazin-1-yl)ethanone (CAS No. 21557-13-1) is a multifaceted compound with significant potential in both research and pharmaceutical development. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation into its therapeutic applications. As research continues to advance, it is likely that new insights into the mechanisms of action and potential uses of this compound will emerge, contributing to the advancement of medicinal chemistry and drug discovery.
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